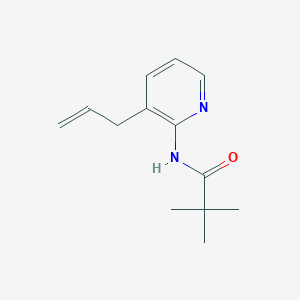

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.3 g/mol. Its structure features a pyridine ring substituted with an allyl group at the 3-position and a propionamide functional group, which contributes to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and comparative analyses with structurally similar compounds.

Pharmacological Properties

Preliminary studies suggest that this compound exhibits various biological activities, particularly in the context of pharmacological research. Notable activities include:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, making it a candidate for further investigation in oncology.

- Anti-inflammatory Effects : Initial findings indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Some studies suggest neuroprotective capabilities, which are essential for developing treatments for neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies focusing on its binding affinities to various biological targets have been initiated. These include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It is hypothesized that the compound could modulate key signaling pathways involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and its propionamide functionality. Below is a comparison table illustrating similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(3-Methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Pyridine ring with methyl substitution | Potentially different biological activity profile |

| N-(4-Allyl-pyridin-3-yl)-2,2-dimethyl-propionamide | Allyl group at the 4-position | May exhibit different reactivity due to position |

| N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide | Hydroxyl group addition | Increased polarity may affect solubility and activity |

Case Studies and Research Findings

Several empirical studies have been conducted to elucidate the biological effects and mechanisms of action of this compound:

- Anticancer Studies : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example, one study reported an IC50 value indicating effective cytotoxicity against breast cancer cells.

- Inflammatory Response : Research involving animal models has shown that administration of this compound reduces markers of inflammation, suggesting its potential utility in treating inflammatory diseases.

- Neuroprotection : In models of neurodegeneration, this compound exhibited protective effects on neurons exposed to toxic agents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide has shown promising biological activities that make it a candidate for pharmacological research. Preliminary studies indicate potential effects on various biological targets, suggesting its use in drug development.

Proteomics Research

The compound's ability to interact with proteins makes it valuable in proteomics studies. Interaction studies focus on its binding affinities and effects on biological targets, which are crucial for understanding therapeutic applications.

Anticancer Research

Recent investigations have highlighted the compound's potential as an anticancer agent. Similar compounds have demonstrated antiproliferative activity against cancer cell lines, indicating that this compound may exhibit similar properties.

Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes involved in disease processes. Its structural features allow it to interact with enzyme active sites, potentially leading to therapeutic applications.

Case Study 1: Antiproliferative Activity

A study focused on derivatives of propionamide compounds showed significant antiproliferative activity against HeLa cells (IC50 values ranging from 0.69 μM to 11 μM). This suggests that this compound could have similar efficacy against cancer cells, warranting further investigation into its mechanisms of action and therapeutic potential .

Case Study 2: Enzyme Interaction Studies

Research conducted on structurally similar compounds indicated their effectiveness as histone deacetylase inhibitors (HDACIs). These compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The interaction of this compound with HDACs could be a focal point for future studies .

Propiedades

IUPAC Name |

2,2-dimethyl-N-(3-prop-2-enylpyridin-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-5-7-10-8-6-9-14-11(10)15-12(16)13(2,3)4/h5-6,8-9H,1,7H2,2-4H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOZVKNANWZAOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590316 |

Source

|

| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551950-43-7 |

Source

|

| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.